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Compound of Interest

Compound Name:
2-(4-Diethylamino-2-

hydroxybenzoyl)benzoicacid

Cat. No.: B1346793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of benzophenone and its structurally

similar derivatives. The following sections present quantitative data from Ultraviolet-Visible (UV-

Vis) and Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and

Mass Spectrometry (MS). Detailed experimental protocols for each technique are also provided

to support the reproducibility of the presented data.

Data Presentation
The spectroscopic data for benzophenone and its selected derivatives are summarized in the

tables below. These tables are designed for easy comparison of key spectroscopic parameters.

Table 1: UV-Vis Spectroscopic Data of Benzophenone and Derivatives in n-Heptane[1]
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Compound Substituent(s) λmax (π → π) (nm) λmax (n → π) (nm)

Benzophenone - 248.2 346.6

4-

Methoxybenzophenon

e

4-OCH₃ 247.6 339.2

4-

Hydroxybenzophenon

e

4-OH 250.4 332.0

2-

Hydroxybenzophenon

e

2-OH - 338.2

2-Hydroxy-4-

methoxybenzophenon

e

2-OH, 4-OCH₃ - -

Note: The π → π transitions are characteristic of the benzene rings, while the n → π* transition

originates from the carbonyl group's oxygen.*[1]

Table 2: Fluorescence Spectroscopic Data of Benzophenone Derivatives
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Compound Solvent
Excitation λ
(nm)

Emission
λmax (nm)

Reference

Benzophenone CCl₄ 326
~410 (Delayed

Fluorescence)
[2]

2-

Hydroxybenzoph

enone

Derivatives

THF 365
550 - 582 (enol),

625 - 638 (keto)
[3]

Nitro-stilbene

with

benzophenone

Various -
Varies with

structure
[4]

Benzophenone Ethanol (77K) -

414, 443, 477,

517

(Phosphorescen

ce)

[5][6]

Table 3: ¹H NMR Chemical Shift Data of Benzophenone (in CDCl₃)[7][8]

Proton Chemical Shift (δ, ppm)

H-2, H-6, H-2', H-6' (ortho) 7.79

H-4, H-4' (para) 7.57

H-3, H-5, H-3', H-5' (meta) 7.46

Table 4: ¹³C NMR Chemical Shift Data of Benzophenone (in CDCl₃)[9][10]
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Carbon Chemical Shift (δ, ppm)

C=O 196.7

C-1, C-1' (ipso) 137.6

C-4, C-4' (para) 132.4

C-2, C-6, C-2', C-6' (ortho) 130.0

C-3, C-5, C-3', C-5' (meta) 128.2

Table 5: Mass Spectrometry Data of Benzophenone and Derivatives

Compound
Ionization
Mode

[M]+ or [M+H]+
(m/z)

Key Fragment
Ions (m/z)

Reference

Benzophenone EI 182 105, 77 [11]

2,6,4'-Trihydroxy-

4-

methoxybenzoph

enone

ESI (-) 259 [M-H]⁻ 165, 121 [12]

Various

Benzophenones

EI (+), CI (+), CI

(-)
Varies Varies [13]

Benzophenone-1 APCI (+) - - [14]

Benzophenone-3 APCI (+) - - [14]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible Spectroscopy
Objective: To determine the absorption maxima (λmax) of benzophenone derivatives.

Materials:
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UV-Vis Spectrophotometer

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes

Spectroscopic grade solvent (e.g., n-heptane, ethanol)

Benzophenone derivative sample

Procedure:

Sample Preparation: Prepare a stock solution of the benzophenone derivative in the chosen

solvent at a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series

of dilutions to a final concentration suitable for UV-Vis analysis (typically in the µg/mL range).

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at

least 20 minutes to ensure stability.

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place

the cuvette in the sample holder and perform a baseline correction across the desired

wavelength range (e.g., 200-400 nm).

Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it

with the sample solution. Place the cuvette in the sample holder and record the absorption

spectrum.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the

corresponding absorbance values.

Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectra of benzophenone derivatives.

Materials:

Fluorometer
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Quartz cuvettes

Spectroscopic grade solvent

Benzophenone derivative sample

Procedure:

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The

concentration should be low enough to avoid inner filter effects.

Instrument Setup: Turn on the fluorometer and allow the excitation source to stabilize. Set

the excitation and emission slit widths (e.g., 5 nm).

Measurement:

Place the sample cuvette in the fluorometer.

Set the excitation wavelength based on the compound's absorption spectrum (typically at

or near the λmax).

Scan the emission wavelengths over the expected range to obtain the emission spectrum.

Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

NMR Spectrometer

NMR tubes (5 mm)

Deuterated solvent (e.g., CDCl₃)

Sample of benzophenone derivative
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Pipettes

Procedure:

Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of deuterated

solvent.[15]

For ¹³C NMR, a higher concentration of 20-100 mg is typically required.[15]

Ensure the sample is fully dissolved. If there are any solid particles, filter the solution

through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Instrument Setup:

Insert the NMR tube into the spinner turbine and place it in the spectrometer's

autosampler or manually insert it into the magnet.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Data Acquisition:

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans,

relaxation delay).

Acquire the ¹³C NMR spectrum.

Data Processing:

Fourier transform the raw data.

Phase the spectra and perform baseline correction.

Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual

solvent peak or an internal standard (e.g., TMS).
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of benzophenone

derivatives.

Materials:

Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Liquid Chromatograph (for LC-MS)

Syringe pump (for direct infusion)

Solvent system (e.g., acetonitrile/water with formic acid)

Sample of benzophenone derivative

Procedure (using LC-MS with ESI):

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible

with the mobile phase to a concentration of approximately 1-10 µg/mL.

LC-MS System Setup:

Equilibrate the LC column with the initial mobile phase conditions.

Set the ESI source parameters, including capillary voltage, gas flow rates, and

temperature.

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 50-500).

Data Acquisition:

Inject the sample into the LC-MS system.

The sample components are separated by the LC column and then introduced into the ESI

source where they are ionized.

The mass spectrometer detects the ions and records their mass-to-charge ratios.
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Data Analysis:

Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ in positive ion mode or

[M-H]⁻ in negative ion mode) to determine the molecular weight.

Analyze the fragmentation pattern to gain structural information. For tandem MS (MS/MS),

the precursor ion is selected and fragmented to produce a product ion spectrum.[16]
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Caption: Experimental workflow for the spectroscopic analysis of benzophenone derivatives.
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Substituent Effects on Spectroscopic Properties

Substituent Type

Spectroscopic Properties

Electron-Donating Group (EDG)
(-OH, -OCH₃)

UV-Vis Absorption

Bathochromic Shift (Red Shift)
of n→π* transition

NMR Chemical Shifts

Increased shielding (upfield shift)
of ortho/para protons

Fluorescence Emission

Often enhances fluorescence

Electron-Withdrawing Group (EWG)
(-NO₂, -CN)

Hypsochromic Shift (Blue Shift)
of n→π* transition

Decreased shielding (downfield shift)
of ortho/para protons

Often quenches fluorescence

Click to download full resolution via product page

Caption: Influence of substituents on the spectroscopic properties of benzophenone

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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